molecular formula C8H10FN B2613223 3-(2-Fluoroethyl)aniline CAS No. 1308256-18-9

3-(2-Fluoroethyl)aniline

Cat. No.: B2613223
CAS No.: 1308256-18-9
M. Wt: 139.173
InChI Key: RGRLTSQYAYNFEC-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)aniline is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.173. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Fluoroethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluoroethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRLTSQYAYNFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Fluoroethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Fluoroethyl)aniline, a fluorinated aromatic amine with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key data, proven experimental insights, and a forward-looking perspective on the utility of this compound.

Molecular Structure and Key Identifiers

3-(2-Fluoroethyl)aniline is an aniline derivative characterized by a 2-fluoroethyl substituent at the meta-position of the benzene ring. This unique structural feature imparts specific physicochemical properties that are of considerable interest in the design of novel bioactive molecules.

SMILES Code: NC1=CC=CC(CCF)=C1[1]

The Simplified Molecular-Input Line-Entry System (SMILES) code provides a linear representation of the molecule's two-dimensional structure.

IdentifierValueSource
CAS Number 1308256-18-9
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol

graph "Molecular_Structure_of_3-(2-Fluoroethyl)aniline" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2.25!"]; C4 [pos="0.8,-2.25!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,-0.5!"]; // Center for connections

C1 -- C2 -- C3 -- C4 -- C5 -- C1 [label=""];

// Substituents N [label="NH₂", pos="0,2.5!", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle]; C1 -- N;

C_ethyl1 [label="CH₂", pos="2.6,-0.75!", fontcolor="#202124"]; C5 -- C_ethyl1;

C_ethyl2 [label="CH₂F", pos="4.0,-0.75!", fontcolor="#FFFFFF", fillcolor="#34A853", shape=circle]; C_ethyl1 -- C_ethyl2;

// Atom Labels C1_label [label="C", pos="-0.5,1.5!"]; C2_label [label="C", pos="-1.8,-0.75!"]; C3_label [label="C", pos="-1.3,-2.25!"]; C4_label [label="C", pos="1.3,-2.25!"]; C5_label [label="C", pos="1.8,-0.75!"];

}digraph "Retrosynthesis_of_3-(2-Fluoroethyl)aniline" { rankdir=RL; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [arrowhead=open, color="#4285F4"];

target [label="3-(2-Fluoroethyl)aniline"]; intermediate1 [label="3-(2-Fluoroethyl)nitrobenzene"]; intermediate2 [label="1-Bromo-3-(2-fluoroethyl)benzene"]; starting_material1 [label="3-Nitrophenylethanol"]; starting_material2 [label="3-Bromophenylethanol"];

target -> intermediate1 [label="Reduction"]; intermediate1 -> starting_material1 [label="Fluorination"]; target -> intermediate2 [label="Amination"]; intermediate2 -> starting_material2 [label="Fluorination"]; }

Caption: Retrosynthetic pathways for 3-(2-Fluoroethyl)aniline.

Proposed Experimental Protocol

Route A: Reduction of a Nitro Precursor

This is a common and generally high-yielding method for the synthesis of anilines.

  • Fluorination of 3-Nitrophenylethanol: The hydroxyl group of 3-nitrophenylethanol can be converted to a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor. This reaction should be performed under anhydrous conditions in an inert solvent like dichloromethane at low temperatures to control reactivity.

  • Reduction of the Nitro Group: The resulting 3-(2-fluoroethyl)nitrobenzene can then be reduced to the corresponding aniline. Standard reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or chemical reduction with metals like tin or iron in an acidic medium.

Route B: Amination of a Halogenated Precursor

This route offers an alternative, particularly if the corresponding bromo- or iodo-derivative is readily accessible.

  • Fluorination of 3-Bromophenylethanol: Similar to the first route, the alcohol is fluorinated to yield 1-bromo-3-(2-fluoroethyl)benzene.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. The aryl bromide can be coupled with an ammonia surrogate, such as benzophenone imine, followed by hydrolysis to yield the primary aniline.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 3-(2-Fluoroethyl)aniline is not extensively available in public databases. However, properties can be predicted and inferred from structurally similar compounds.

PropertyPredicted/Inferred ValueNotes
Boiling Point ~200-220 °CBased on similar fluoro- and ethyl-substituted anilines.
Density ~1.1 - 1.2 g/cm³Inferred from related halogenated anilines.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane).Typical for aniline derivatives.
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the two substituents. The ethyl group protons will appear as two triplets, with the triplet for the protons on the carbon adjacent to the fluorine being split by both the adjacent methylene protons and the fluorine atom (a triplet of triplets). The -NH₂ protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show distinct signals for the eight carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing fluoroethyl group. The two carbons of the ethyl group will have characteristic shifts, with the carbon bonded to fluorine showing a large one-bond carbon-fluorine coupling constant.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern is expected to involve the loss of the fluoroethyl side chain or cleavage within the ethyl group.

Role in Drug Development and Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties. The 2-fluoroethyl group, in particular, can offer several advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluoroethyl group more resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen. This can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

Aniline and its derivatives are common scaffolds in a wide range of pharmaceuticals, including kinase inhibitors, antivirals, and central nervous system agents. The unique properties of 3-(2-Fluoroethyl)aniline make it an attractive building block for the synthesis of novel drug candidates in these and other therapeutic areas.

Caption: Role of 3-(2-Fluoroethyl)aniline in the drug development pipeline.

Safety and Handling

  • Toxicity: Anilines are generally toxic and can be absorbed through the skin. They are also harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.

In case of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion

3-(2-Fluoroethyl)aniline represents a valuable and versatile building block for the development of new chemical entities in the pharmaceutical and materials science industries. Its unique combination of an aniline scaffold and a fluoroethyl substituent offers the potential to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed experimental data for this specific compound is still emerging, its synthesis is achievable through established chemical transformations. As the demand for novel fluorinated compounds continues to grow, 3-(2-Fluoroethyl)aniline is poised to become an increasingly important tool for researchers and drug developers.

References

Sources

Strategic Bioisosterism: The 3-(2-Fluoroethyl)aniline Scaffold in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of multiparameter optimization (MPO), the 3-(2-Fluoroethyl)aniline moiety (CAS: 1308256-18-9) represents a precision tool for medicinal chemists. It serves as a non-classical bioisostere for 3-ethylaniline and 3-methoxyaniline substructures. By introducing a fluorine atom at the


-position of the alkyl side chain, researchers can modulate lipophilicity (LogD), lower the pKa of the aniline nitrogen via inductive effects, and—most critically—block metabolic oxidation at the benzylic and homobenzylic positions. This guide details the physicochemical rationale, synthetic pathways, and experimental protocols for integrating this scaffold into drug discovery programs.

The Bioisosteric Rationale

The replacement of a hydrogen atom or a methyl group with fluorine is a standard "fluoro-scan" tactic. However, the 2-fluoroethyl (


)  group offers distinct advantages over simple fluorination:
Metabolic Blockade

Alkyl-substituted anilines are notorious for rapid clearance. The ethyl group is susceptible to cytochrome P450-mediated oxidation at two sites:

  • 
    -Hydroxylation (Benzylic):  Leading to unstable intermediates.
    
  • 
    -Hydroxylation:  Leading to alcohols that may undergo further oxidation to carboxylic acids.
    

The Fluorine Effect: The high electronegativity of fluorine (3.98 Pauling scale) deactivates the adjacent C-H bonds toward Hydrogen Atom Transfer (HAT) mechanisms employed by P450 enzymes. The C-F bond (approx. 116 kcal/mol) is metabolically inert. Furthermore, the strong electron-withdrawing inductive effect (-I) propagates to the benzylic position, raising the activation energy for


-oxidation.
Electronic Modulation (pKa Shift)

The basicity of the aniline nitrogen is a critical determinant of permeability and hERG channel liability.

  • 3-Ethylaniline pKa: ~4.7

  • 3-(2-Fluoroethyl)aniline pKa: Predicted ~4.3–4.5

The


-fluorine exerts a subtle electron-withdrawing effect through the 

-framework. This slight reduction in basicity decreases the fraction of ionized drug at physiological pH (7.4), potentially improving passive membrane permeability and reducing cation-trapping in lysosomes or hERG channels.
Conformational Bias

The Gauche Effect is prominent in 1,2-disubstituted ethanes containing fluorine. Due to


 hyperconjugation, the 2-fluoroethyl chain may adopt a specific gauche conformation rather than the anti conformation typical of a simple ethyl chain. This can lock the ligand into a bioactive conformation, reducing the entropic penalty of binding.

Physicochemical Profiling

Property3-Ethylaniline (Reference)3-(2-Fluoroethyl)aniline (Target)Impact
MW 121.18139.17+18 Da (Minimal impact)
cLogP ~1.7~1.8Slight increase (F is lipophilic but polar)
pKa (Aniline) 4.70~4.40Reduced basicity (Improved permeability)
H-Bond Donors 22Unchanged
H-Bond Acceptors 11 (F is a weak acceptor)Minimal change
Metabolic Stability Low (Benzylic ox.)High (Blocked

, deactivated

)
Primary Driver

Synthetic Pathways

The synthesis of 3-(2-Fluoroethyl)aniline must avoid harsh conditions that could degrade the aniline or eliminate the fluorine (forming a styrene). The most robust route proceeds via the nitro-alcohol precursor.

Retrosynthetic Analysis

The target is accessed by reducing 1-(2-fluoroethyl)-3-nitrobenzene , which is generated by deoxyfluorination of 2-(3-nitrophenyl)ethanol .

Synthetic Workflow Diagram

Synthesis Figure 1: Robust synthetic route for 3-(2-Fluoroethyl)aniline avoiding styrene formation. Start 3-Nitrophenethyl alcohol (Starting Material) Step1 Deoxyfluorination (DAST or Deoxo-Fluor) Start->Step1 -78°C to RT, DCM Inter 1-(2-Fluoroethyl)-3-nitrobenzene (Intermediate) Step1->Inter Yield: ~85% Step2 Reduction (Pd/C + H2 or Fe/NH4Cl) Inter->Step2 EtOH, RT Product 3-(2-Fluoroethyl)aniline (Target Scaffold) Step2->Product Yield: ~90%

Experimental Protocols

Protocol A: Deoxyfluorination of 2-(3-nitrophenyl)ethanol

Caution: DAST (Diethylaminosulfur trifluoride) releases HF and is shock-sensitive. Perform in a fume hood with blast shielding.

  • Setup: Charge a flame-dried round-bottom flask with 2-(3-nitrophenyl)ethanol (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool the solution to -78°C under an argon atmosphere.

  • Addition: Dropwise add DAST (1.2 eq) via syringe. Ensure the internal temperature does not rise above -60°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Quench: Carefully pour the reaction mixture into saturated aqueous NaHCO3 (vigorous effervescence).

  • Extraction: Extract with DCM (3x), dry organics over MgSO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields 1-(2-fluoroethyl)-3-nitrobenzene as a pale yellow oil.

Protocol B: Chemoselective Reduction to Aniline

Note: Catalytic hydrogenation is preferred, but Iron-mediated reduction is safer if other reducible groups (alkenes/alkynes) are present on the scaffold.

  • Setup: Dissolve the nitro intermediate (1.0 eq) in Ethanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Purge with Hydrogen gas (balloon pressure, 1 atm) and stir vigorously at RT for 4–6 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the aniline (M-16+2 = M-14 mass shift? No,

    
     shift is 
    
    
    
    mass shift. Actually Nitro (
    
    
    ) to Amine (
    
    
    ) is loss of 32 (2O) and gain of 2 (2H)
    
    
    loss of 30 Da).
  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to obtain 3-(2-Fluoroethyl)aniline . Store under inert gas (oxidation sensitive).

Decision Logic for Scaffold Deployment

When should you deploy this specific bioisostere? Use the following logic flow to validate the design choice.

DecisionTree Figure 2: Strategic Decision Tree for Bioisosteric Replacement Start Lead Compound Analysis (Contains 3-Ethylaniline) Q1 Is Metabolic Clearance High? Start->Q1 Q2 Is the 'Soft Spot' the Ethyl Chain? Q1->Q2 Yes Stop Focus on other metabolic sites Q1->Stop No Q3 Is the Aniline pKa implicated in hERG or Permeability issues? Q2->Q3 Yes (Metabolite ID confirms) Q2->Stop No Action1 Deploy 3-(2-Fluoroethyl)aniline Q3->Action1 Yes (Need lower pKa + Stability) Action2 Consider 3-Difluoroethyl or 3-Trifluoromethyl Q3->Action2 No (Need max stability only)

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Pijeira, M., et al. (2022).[1] A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7, 26. Link (Provides insights into the stability and volatility of fluoroethyl intermediates).

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Sigma-Aldrich. Product Specification: 3-(2-Fluoroethyl)aniline (CAS 1308256-18-9). Link

Sources

Methodological & Application

Application Note: Strategic Reduction Protocols for the Synthesis of 3-(2-Fluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(2-Fluoroethyl)aniline is a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery where the 2-fluoroethyl group serves as a lipophilic, metabolically stable bioisostere. The primary challenge in this reduction is chemoselectivity : reducing the nitro precursor (1-(2-fluoroethyl)-3-nitrobenzene) to the amine without compromising the integrity of the alkyl C–F bond.

While the C–F bond is generally robust, the proximity of the electron-rich aromatic ring and the potential for


-elimination (loss of HF to form 3-vinylaniline) necessitates precise control over reaction thermodynamics and pH. This Application Note details two validated protocols: Catalytic Hydrogenation (Method A)  for scalability and Iron-Mediated Reduction (Method B)  for maximum functional group tolerance.

Strategic Analysis: Route Selection

The choice of reduction method depends on scale, available equipment, and downstream purity requirements.

FeatureMethod A: Catalytic Hydrogenation (

/Pd-C)
Method B: Dissolving Metal (Fe/

)
Mechanism Heterogeneous Catalysis (Haber Mechanism)Single Electron Transfer (SET)
Scalability High (Kg to Ton scale)Low to Medium (g to Kg scale)
Selectivity High (at controlled Temp)Excellent (Chemically inert to C-F)
Risk Profile Potential for HF elimination at

Iron waste disposal; Heterogeneous slurry
Throughput Fast (1–4 hours)Slower (2–12 hours)
Decision Logic

Use the following logic gate to select the appropriate protocol for your campaign:

ReductionLogic Start Start: 1-(2-fluoroethyl)-3-nitrobenzene ScaleCheck Is Scale > 100g? Start->ScaleCheck Equipment High Pressure Reactor Available? ScaleCheck->Equipment Yes SensCheck Contains other reducible groups (e.g., alkenes, alkynes)? ScaleCheck->SensCheck No MethodA Method A: Pd/C Hydrogenation (Cleanest Profile) Equipment->MethodA Yes MethodB Method B: Fe/NH4Cl Reduction (Highest Selectivity) Equipment->MethodB No SensCheck->MethodA No SensCheck->MethodB Yes

Figure 1: Decision tree for selecting the optimal reduction strategy based on scale and substrate complexity.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Clean, scalable synthesis where isolation speed is critical.

Mechanistic Insight

Catalytic hydrogenation proceeds via the adsorption of the nitro compound onto the palladium surface. The rate-limiting step is often the initial transfer of hydrogen to the nitro group.

  • Risk Factor: High temperatures can promote the activation of the

    
    -C-H bond, leading to elimination of HF and formation of the styrene derivative.
    
  • Control: Maintain reaction temperature

    
     and avoid acidic solvents that could protonate the fluorine, making it a better leaving group.
    
Protocol

Reagents:

  • Precursor: 1-(2-fluoroethyl)-3-nitrobenzene (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet) (5 wt% loading relative to substrate)

  • Solvent: Methanol (HPLC Grade)

  • Hydrogen Source:

    
     gas (Balloon or 1-3 bar)
    

Step-by-Step Procedure:

  • Inerting: Charge a round-bottom flask or hydrogenation vessel with the nitro precursor and Methanol (0.1 M concentration). Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Under a gentle stream of

    
    , carefully add the Pd/C catalyst. Safety Note: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert atmosphere.
    
  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen (

    
    ). Repeat three times.
    
    • Lab Scale: Affix a hydrogen balloon.

    • Process Scale: Pressurize to 3 bar (45 psi).

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 2–4 hours. Look for the disappearance of the nitro peak (approx. 254 nm UV) and appearance of the aniline.

  • Work-up:

    • Filter the mixture through a pad of Celite® to remove the catalyst. Do not let the filter cake dry out completely to prevent fire hazards.

    • Wash the cake with Methanol.

    • Concentrate the filtrate under reduced pressure to yield 3-(2-Fluoroethyl)aniline as a pale yellow oil.

Method B: Iron-Mediated Reduction (Fe/NH4Cl)

Best for: High chemoselectivity, avoiding specialized pressure equipment, and minimizing defluorination risks.

Mechanistic Insight

This method utilizes zero-valent iron (


) as the electron source. The use of Ammonium Chloride (

) as the electrolyte buffers the pH to slightly acidic/neutral conditions (pH 5–6).
  • Advantage: Unlike strong acid reductions (Fe/HCl), the mild pH prevents acid-catalyzed hydrolysis or elimination of the fluoroethyl group.

  • Self-Validating Step: The color change from grey (Fe suspension) to rust-brown (

    
    /
    
    
    
    sludge) visually indicates oxidation is proceeding.
Protocol

Reagents:

  • Precursor: 1-(2-fluoroethyl)-3-nitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)[1]

Step-by-Step Procedure:

FeReduction Setup 1. Setup Dissolve Precursor in EtOH/H2O (4:1) Activation 2. Activation Add NH4Cl + Fe Powder (Vigorous Stirring) Setup->Activation Heating 3. Reaction Heat to 70°C (Reflux 2-4h) Activation->Heating Initiate QC 4. In-Process Control Check LCMS for Aniline mass Heating->QC t = 2h QC->Heating Incomplete Workup 5. Workup Filter (Celite) Extract (EtOAc) QC->Workup Complete

Figure 2: Workflow for the Iron/Ammonium Chloride reduction protocol.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro precursor in Ethanol/Water (4:1 v/v, 0.2 M).

  • Addition: Add solid

    
     followed by Iron powder.
    
  • Reaction: Heat the suspension to 70°C (Reflux) with vigorous mechanical stirring.

    • Note: Magnetic stirring may fail due to the magnetic properties of iron; mechanical stirring is recommended for scales >5g.

  • Monitoring: Monitor reaction progress. The mixture will turn from grey to a thick brown sludge.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate and filter through Celite® to remove iron oxides.

    • Wash the filtrate with water and brine.[1]

    • Dry over

      
       and concentrate.
      

Analytical Validation (QC)

To ensure the integrity of the 2-fluoroethyl group, specific analytical markers must be verified.

TechniqueObservationInterpretation
1H NMR

3.5-4.0 ppm (broad s, 2H)
Appearance of

protons.
1H NMR

4.6 ppm (dt,

)
Confirmation of

integrity (distinctive doublet of triplets).
19F NMR

-215 ppm (approx)
Single clean peak. Absence of fluoride ion (free

) or vinyl signals.
LC-MS

Mass shift of -30 Da (loss of

, gain of

) from nitro precursor.

References

  • Bechamp Reduction Mechanism: Common Organic Chemistry. "Nitro Reduction - Iron (Fe)."[1][4][5][6] Accessed October 2023.[3][7][8] Link

  • Catalytic Hydrogenation Protocols: Organic Chemistry Portal. "Reduction of Nitro Compounds." Accessed October 2023.[3][7][8] Link

  • Stability of Fluoroalkyl Groups: Journal of the American Chemical Society. "Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride." 2019.[9] (Demonstrates stability of beta-fluoroamines). Link

  • General Synthesis of Fluoroanilines: Google Patents. "Method for preparing fluoroanilines from nitrofluorobenzene compounds (EP0794936B1)." Link

  • Iron/NH4Cl Methodology: ScienceMadness & ResearchGate. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Link

Sources

Application Notes and Protocols for the Buchwald-Hartwig Coupling with 3-(2-Fluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Modern Drug Discovery

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] For drug development professionals, the ability to predictably and efficiently couple complex amine fragments with (hetero)aryl halides is paramount. 3-(2-Fluoroethyl)aniline is a valuable building block in medicinal chemistry, as the fluoroethyl group can impart desirable pharmacokinetic properties, such as improved metabolic stability and membrane permeability. This guide provides a detailed examination of the Buchwald-Hartwig coupling of 3-(2-Fluoroethyl)aniline with a focus on practical application, mechanistic understanding, and troubleshooting.

Mechanism and the Rationale Behind Component Selection

A successful Buchwald-Hartwig coupling is a finely tuned catalytic process requiring the judicious selection of a palladium precursor, a phosphine ligand, a base, and a solvent.[5] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[6][7]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[3]

  • Amine Coordination & Deprotonation: The amine (R-NH2) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.[7]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex L-Pd(II)(Ar)(X) OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord RNH₂ AmineComplex [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ AmineCoord->AmineComplex Deprotonation Base AmineComplex->Deprotonation AmidoComplex L-Pd(II)(Ar)(HNR) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Regeneration Product Ar-NHR Product RedElim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Choosing the Right Components:
  • Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices. Pd(II) precursors require in situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand or the amine itself.[7] The use of pre-catalysts, which are stable Pd(II) complexes that readily form the active Pd(0) catalyst, can simplify reaction setup and improve reproducibility.[4]

  • Ligand Selection: The ligand is arguably the most critical component, as it stabilizes the palladium catalyst, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[5] For primary anilines like 3-(2-fluoroethyl)aniline, bulky, electron-rich phosphine ligands are generally preferred.

    • Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and BrettPhos are highly effective.[3] BrettPhos, in particular, has been designed for the monoarylation of primary amines and often provides excellent selectivity and reactivity at low catalyst loadings.[7][8]

    • Chelating bidentate ligands like BINAP and Xantphos can also be effective, particularly in preventing catalyst decomposition and unwanted side reactions.[1][9]

  • Base Selection: The base's role is to deprotonate the amine, facilitating the formation of the palladium-amido complex.[10]

    • Strong bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used and often lead to faster reaction rates.[6][10]

    • However, the fluoroethyl group in the target aniline, and other potentially sensitive functional groups in the coupling partners, may be susceptible to degradation under strongly basic conditions.[5] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous, offering a milder reaction environment.[10][11] The choice of base must be carefully considered and may require screening to optimize the reaction.

  • Solvent: The solvent choice is influenced by the solubility of the reagents and the required reaction temperature.

    • Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene, dioxane, and THF are the most commonly employed solvents.[5][11] The choice can impact the solubility of the base and the catalytic intermediates, thereby affecting the reaction rate and yield.[12]

Experimental Protocols

General Considerations for a Successful Reaction:
  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, all reactions should be set up under an inert atmosphere of nitrogen or argon.

  • Dry Reagents and Solvents: Water can interfere with the reaction by hydrolyzing the base and reacting with catalytic intermediates. Use of anhydrous solvents and dry reagents is recommended.

  • Stoichiometry: A slight excess of the amine (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the aryl halide. The amount of base is typically 1.5 to 2.0 equivalents.

General Protocol for the Buchwald-Hartwig Coupling of 3-(2-Fluoroethyl)aniline with an Aryl Bromide:

This protocol provides a starting point for the optimization of the coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-(2-Fluoroethyl)aniline (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.

  • Add the anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the active catalyst.

  • Add the aryl bromide and 3-(2-fluoroethyl)aniline to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Assemble Reactants (Pd source, Ligand, Base) in Schlenk flask under N₂/Ar B 2. Add Anhydrous Solvent A->B C 3. Catalyst Pre-formation (Stir at RT) B->C D 4. Add Aryl Halide and Amine C->D E 5. Heat and Monitor Reaction (TLC/LC-MS) D->E F 6. Work-up (Quench, Extract, Dry) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Catalyst System Optimization

The following table provides a hypothetical optimization of the reaction between 3-(2-fluoroethyl)aniline and 4-bromotoluene, illustrating the impact of different reaction components.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)NaOtBu (1.5)Toluene10024<10
2Pd₂(dba)₃ (1)Xantphos (3)NaOtBu (1.5)Toluene1001275
3Pd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.5)Toluene100492
4Pd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2.0)Dioxane1101885
5Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane1102478

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxygen exposure)- Insufficiently strong base- Low reaction temperature- Poor solubility of reagents- Ensure rigorous inert atmosphere technique.- Switch to a stronger base (e.g., NaOtBu or LHMDS).- Increase the reaction temperature.- Screen different solvents to improve solubility.
Formation of Hydrodehalogenated Byproduct - β-hydride elimination from the amido complex is competing with reductive elimination.[1]- Use a bulkier ligand to disfavor β-hydride elimination.- Lower the reaction temperature.- Ensure the absence of water, which can be a proton source.
Product Decomposition - Base-sensitive functional groups on the starting materials or product.- Screen weaker bases (Cs₂CO₃, K₃PO₄).- Lower the reaction temperature and accept longer reaction times.
Low Yield with Aryl Chlorides - Oxidative addition to aryl chlorides is slower than to aryl bromides.- Use a more electron-rich and bulky ligand (e.g., XPhos, BrettPhos).- Higher reaction temperatures may be required.

Conclusion

The Buchwald-Hartwig amination of 3-(2-fluoroethyl)aniline is a powerful tool for the synthesis of valuable pharmaceutical intermediates. A thorough understanding of the reaction mechanism and the role of each component is crucial for successful implementation. By carefully selecting the palladium source, ligand, base, and solvent, and by employing rigorous experimental technique, researchers can achieve high yields and predictable outcomes. The protocols and troubleshooting guide provided herein serve as a solid foundation for the application of this important transformation in a research and development setting.

References

  • Buchwald–Hartwig amination - Wikipedia.

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1000&context=macdonald-pubs]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [URL: https://www.organic-chemistry.
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Buchwald%E2%88%92Hartwig-Amination-of-Aryl-Halides-with-in-G%C3%B3rski-Grzelak/c0e9b92116035293427303c726715f5d02336336]
  • effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine - Benchchem. [URL: https://www.benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01583]
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00472]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [URL: https://www.youtube.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.
  • Chapter 3: Synthetic Methods for Primary Anilines - Books. [URL: https://books.google.com/books?id=Y27kEAAAQBAJ&pg=PA70&lpg=PA70&dq=buchwald+hartwig+amination&source=bl&ots=j_Y4X5f_9e&sig=ACfU3U1o_x4l6x0c2f8Z5c6z5k8J8Q9Q&hl=en&sa=X&ved=2ahUKEwjYw9-z8o-GAxX_k1YBHb9_A4kQ6AF6BAgREAM]
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/re/c5re00048c]
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c02787]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00074]
  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo035626i]
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo00647a]
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2621017/]

Sources

Using 3-(2-Fluoroethyl)aniline as a PET tracer standard

Application Note: 3-(2-Fluoroethyl)aniline as a Reference Standard in F-PET Radiochemistry

Executive Summary

This Application Note details the protocol for utilizing 3-(2-Fluoroethyl)aniline (non-radioactive,


3-(2-fluoroethyl)aniline

In Positron Emission Tomography (PET) drug development, the "Cold Standard" is the linchpin of Quality Control. Because the mass of the radiotracer synthesized is often sub-nanomolar (undetectable by UV), the identity of the radioactive product must be confirmed by HPLC co-elution with a characterized macroscopic amount of the non-radioactive standard.[1] This guide provides the technical framework for establishing this identity, calculating detector offsets, and ensuring regulatory compliance (USP <823>, FDA cGMP).

Part 1: Chemical Context & The "Cold Standard"

The Molecule

3-(2-Fluoroethyl)aniline serves as a critical structural motif in the development of neuro-receptor ligands (e.g., serotonin or dopamine transporter analogs) and amyloid imaging agents. It functions as the stable isotope reference to validate the successful radiofluorination of precursors such as 3-(2-tosyloxyethyl)aniline or 3-(2-bromoethyl)aniline.

Chemical Properties (Reference Standard):

Property Specification
IUPAC Name 3-(2-Fluoroethyl)aniline

| Molecular Formula | C


Molecular WeightRole in PETStorageSolubility
The Principle of Co-Elution

In a "No-Carrier-Added" (NCA) synthesis, the radioactive product is generated in picomolar quantities.

  • The Problem: The UV detector cannot "see" the radiotracer because the mass is too low.

  • The Solution: We spike the radioactive sample with the "Cold Standard" (3-(2-Fluoroethyl)aniline).

  • The Validation: If the UV peak (Cold) and the Radiometric peak (Hot) have the same retention time (corrected for detector delay), the identity is confirmed.

Part 2: Experimental Workflow & Protocols

Workflow Logic

The following diagram illustrates the parallel processing of the Precursor (to make the Hot tracer) and the Standard (for QC).

PET_WorkflowPrecursorPrecursor(Tosylate/Mesylate)SynthesizerAutomated SynthesisModulePrecursor->SynthesizerF18[18F]Fluoride(Cyclotron)F18->SynthesizerCrudeCrude RadiotracerSynthesizer->CrudeHPLC_PurSemi-Prep HPLCPurificationCrude->HPLC_PurFinal_DoseFinal Product[18F]3-(2-fluoroethyl)anilineHPLC_Pur->Final_DoseQC_HPLCQC HPLC(Co-Injection)Final_Dose->QC_HPLCAliquot (Hot)Cold_StdCold Standard3-(2-Fluoroethyl)anilineCold_Std->QC_HPLCSpike (Cold)

Figure 1: The PET Radiochemistry Workflow. The Cold Standard is introduced only at the QC stage to validate the Final Product.

Protocol: HPLC Method Development

This method separates the desired fluoroethyl-aniline from its likely impurities (hydrolyzed precursor, unreacted aniline).

Equipment:

  • HPLC System (e.g., Agilent 1200 or Waters Alliance)

  • Detectors: UV/Vis (Variable Wavelength) in series with a NaI(Tl) Radiometric Detector.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 5µm, 250 x 4.6 mm).

Mobile Phase Setup:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent improves peak shape for amines).

  • Solvent B: Acetonitrile (ACN).

Gradient Profile:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 95 5 1.0
2.0 95 5 1.0
15.0 20 80 1.0
18.0 5 95 1.0

| 20.0 | 95 | 5 | 1.0 |

Detection:

  • UV Wavelength: 254 nm (aromatic ring absorption).

  • Gamma: Window set to 511 keV.

Protocol: Determination of Dead Volume (Delay Time)

Critical Step: The UV detector and Gamma detector are connected in series. The tubing between them creates a time delay. You must calculate this to prove "co-elution."

  • Setup: Connect UV detector outlet to Gamma detector inlet with PEEK tubing.

  • Test: Inject a standard that absorbs UV and is radioactive (e.g., a mix of Cold Standard + a drop of unpurified reaction mix).

    • Note: If unavailable, use a separate [18F]Fluoride spike and a UV marker (like Uracil) to measure void time, but the best method is observing the same molecule.

  • Calculation:

    
    
    Where 
    
    
    is the delay caused by the tubing volume.
  • Acceptance: The delay should be constant (typically 0.1 – 0.5 min depending on flow rate).

Part 3: Validation & Quality Control Criteria

To release the batch for research use, the following criteria must be met using the 3-(2-Fluoroethyl)aniline standard.

Identity Test (Co-Injection)
  • Prepare a solution of Cold Standard (approx. 0.1 mg/mL in 10% ACN).

  • Take an aliquot of the Final Radioactive Product (approx. 10-50 µCi).

  • Mix them in an HPLC vial.

  • Inject 20 µL onto the QC HPLC.

Acceptance Criteria:

  • The Retention Time (

    
    ) of the UV peak (Cold) and the Radioactive peak (Hot) must match within ± 5% , after correcting for the detector delay (
    
    
    ).
  • Formula:

    
     (or defined window).
    
Purity Analysis

The Cold Standard also helps identify impurities if the synthesis failed.

  • Chemical Purity: The UV chromatogram should show the Cold Standard peak. Any other UV peaks (from the radioactive sample injection) represent chemical impurities (e.g., precursor mass).

  • Radiochemical Purity (RCP): The Gamma chromatogram should show a single peak corresponding to the standard.

    • Limit: RCP > 95%.

Visualizing the Co-Elution Logic

CoElutioncluster_detectorsDetector Seriescluster_chromatogramResulting ChromatogramUVUV Detector(Sees Cold Standard)TubingTransfer Tubing(Dead Volume)UV->TubingGammaGamma Detector(Sees Hot Tracer)Tubing->GammaTrace_UVUV Trace:Peak at 12.0 minResultResult:Delay = 0.3 minCorrected Time MatchesIDENTITY CONFIRMEDTrace_UV->ResultTrace_RadRadio Trace:Peak at 12.3 minTrace_Rad->Result

Figure 2: The Co-Elution Principle. The time difference (0.3 min) corresponds to the physical tubing volume between detectors.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Split Peaks (UV) Sample solvent too strong (e.g., 100% ACN).Dissolve standard in mobile phase (10-20% ACN).
Tailing Factor > 1.5 Interaction with silanols on column.Increase TFA concentration to 0.1% or add Triethylamine.
Retention Time Drift Temperature fluctuation or pH change.Use column oven (30°C); buffer aqueous phase.
No UV Signal Concentration too low.Ensure standard is >0.05 mg/mL. Aniline UV absorbance is moderate.

References

  • United States Pharmacopeia (USP). USP General Chapter <823> Positron Emission Tomography Drugs for Compounding, Investigational, and Research Uses.[1] Rockville, MD: United States Pharmacopeial Convention.

  • Vallabhajosula, S., et al. (2011). "Radiopharmaceuticals for Positron Emission Tomography: Regulatory and Quality Control Guidelines." Seminars in Nuclear Medicine, 41(4), 324-329.

  • Food and Drug Administration (FDA). Guidance for Industry: PET Drug Products — Current Good Manufacturing Practice (cGMP). (2009).

  • Gillings, N., et al. (2020). "Guideline on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals." EJNMMI Radiopharmacy and Chemistry, 5, 7.

  • Cole, E. L., et al. (2014). "Standardizing the Standard: Guidelines for the Use of Reference Standards in PET." Molecular Imaging and Biology. (Contextual reference for methodology).

Application Notes and Protocols for the Introduction of 2-Fluoroethyl Groups onto Aniline Rings

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. The 2-fluoroethyl group, in particular, serves as a valuable bioisostere for hydroxyl and methoxy groups, offering a unique modulation of a molecule's physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the principal reagents and methodologies for the N-alkylation of anilines with the 2-fluoroethyl group, presenting both classical and contemporary approaches with detailed, field-proven protocols.

The Strategic Value of the 2-Fluoroethyl Moiety

The introduction of a 2-fluoroethyl group can significantly impact a drug candidate's profile. The high electronegativity of the fluorine atom can alter the pKa of the parent aniline, influencing its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of the molecule. Understanding the nuances of the available synthetic methodologies is therefore crucial for the efficient and selective synthesis of N-(2-fluoroethyl)aniline derivatives.

Part 1: Classical Approach: Nucleophilic Substitution (SN2) Reactions

The most direct and widely employed method for the N-2-fluoroethylation of anilines is through a nucleophilic substitution reaction. This approach relies on the nucleophilic character of the aniline nitrogen attacking an electrophilic 2-fluoroethyl species bearing a good leaving group.

Causality Behind Experimental Choices in SN2 Reactions

The success of this reaction is contingent on several factors: the nature of the leaving group on the fluoroethylating agent, the electronic properties of the aniline, the choice of base, and the solvent.

  • Leaving Group: The ideal leaving group should be a weak base, facilitating its displacement. The reactivity of the 2-fluoroethylating agent generally follows the order: Triflate > Tosylate > Iodide > Bromide. While triflates are highly reactive, they can be less stable and more expensive. Tosylates and halides offer a good balance of reactivity and stability for most applications.

  • Aniline Nucleophilicity: Electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity, often requiring more forcing conditions (higher temperatures, stronger bases).

  • Base: A base is typically required to deprotonate the aniline, increasing its nucleophilicity, or to neutralize the acid formed during the reaction. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) are often preferred to minimize side reactions. Inorganic bases such as potassium or cesium carbonate are also effective, particularly in polar aprotic solvents.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Key Reagents for SN2 Fluoroethylation
ReagentStructureKey AdvantagesKey Disadvantages
2-Fluoroethyl TosylateFCH₂CH₂OTsCommercially available, stable, good reactivity.Can require elevated temperatures for less nucleophilic anilines.
2-Bromo-1-fluoroethaneFCH₂CH₂BrGood reactivity, often more cost-effective than tosylates.Can be more volatile; potential for over-alkylation.
2-Fluoroethyl IodideFCH₂CH₂IHigher reactivity than the bromide analogue.Less stable and more expensive than the bromide.
2-Fluoroethyl TriflateFCH₂CH₂OTfHighly reactive, allowing for lower reaction temperatures.Less stable, more expensive, and can be prone to elimination side reactions.[1]
Experimental Protocol 1: N-Alkylation using 2-Fluoroethyl Tosylate

This protocol describes a general procedure for the N-alkylation of a substituted aniline with 2-fluoroethyl tosylate.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aniline, K₂CO₃, and DMF add_reagent Add 2-Fluoroethyl Tosylate reagents->add_reagent Stir heat Heat to 80-100 °C add_reagent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product product purify->product Isolate Product

Caption: General workflow for N-alkylation with 2-fluoroethyl tosylate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dimethylformamide (DMF, 5-10 mL per mmol of aniline).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes, then add 2-fluoroethyl tosylate (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract the product with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-fluoroethyl)aniline derivative.

Part 2: Modern Approaches: Photocatalytic and Catalytic Methods

Recent advances in synthetic methodology have introduced milder and more versatile approaches for fluoroalkylation reactions. Visible-light photocatalysis, in particular, has emerged as a powerful tool for the generation of fluoroalkyl radicals under gentle conditions.

Mechanism of Photocatalytic N-Fluoroethylation

Visible-light photocatalysis for this transformation typically involves the following key steps:

  • Excitation: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and is promoted to an excited state.

  • Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer with the 2-fluoroethylating agent (often a halide), generating a 2-fluoroethyl radical.

  • Radical Addition: The electrophilic 2-fluoroethyl radical adds to the electron-rich aniline ring.

  • Rearomatization and Catalyst Regeneration: The resulting radical intermediate is oxidized and deprotonated to afford the final product, and the photocatalyst is returned to its ground state to continue the catalytic cycle.

PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC SET Fluoroethyl_radical PC_star->Fluoroethyl_radical SET with FCH₂CH₂-X Aniline Aniline Intermediate Radical Intermediate Aniline->Intermediate + •CH₂CH₂F Fluoroethyl_X FCH₂CH₂-X Product N-(2-Fluoroethyl)aniline Intermediate->Product Oxidation & -H⁺

Caption: Simplified mechanism of photocatalytic N-fluoroethylation of aniline.

Advantages of Photocatalytic Methods
  • Mild Reaction Conditions: These reactions are often performed at room temperature, which improves functional group tolerance.

  • High Selectivity: Photocatalytic methods can offer high regioselectivity.

  • Novel Reactivity: Radical-based mechanisms can enable transformations that are challenging via traditional ionic pathways.

Experimental Protocol 2: Visible-Light Mediated N-Alkylation of Anilines

This protocol provides a general framework for the photocatalytic N-alkylation of anilines. Specific conditions, including the choice of photocatalyst and solvent, may require optimization for different substrates.

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the aniline (1.0 eq), 2-fluoroethyl iodide (2.0 eq), a photocatalyst (e.g., fac-[Ir(ppy)₃] or Rose Bengal, 1-5 mol%), and a base such as K₂CO₃ (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent (e.g., acetonitrile or DCE). Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Irradiation: Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Overview of Methodologies

FeatureSN2 Nucleophilic SubstitutionVisible-Light Photocatalysis
Mechanism Ionic (SN2)Radical
Temperature Often elevated (60-120 °C)Typically room temperature
Reagents 2-Fluoroethyl halides, tosylates, triflates2-Fluoroethyl halides, specialized radical precursors
Catalyst Generally not required (base-mediated)Photocatalyst (e.g., Ir, Ru complexes, organic dyes)
Substrate Scope Good for electron-rich anilines; challenging for electron-poor anilinesBroader scope, including some electron-deficient anilines
Functional Group Tolerance Moderate; sensitive to high temperaturesGenerally high due to mild conditions
Key Advantages Well-established, scalable, uses readily available reagentsMild conditions, high functional group tolerance, novel reactivity
Key Disadvantages Can require harsh conditions, potential for over-alkylationCan require specialized equipment (photoreactor), catalyst cost

Safety and Handling of 2-Fluoroethylating Reagents

  • General Precautions: All 2-fluoroethylating agents should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, should be worn at all times.

  • 2-Fluoroethyl Halides: These reagents can be volatile and are lachrymators. Avoid inhalation and skin contact.

  • 2-Fluoroethyl Tosylate and Triflate: These are potent alkylating agents and should be handled with care. They are irritants and may be harmful if ingested or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The introduction of a 2-fluoroethyl group onto an aniline ring is a valuable transformation in medicinal chemistry and drug discovery. The choice of methodology depends on the specific substrate, desired scale, and available resources. Classical SN2 reactions with reagents like 2-fluoroethyl tosylate and bromide remain robust and scalable methods, particularly for electron-rich anilines. For more sensitive substrates or for late-stage functionalization, modern visible-light photocatalytic methods offer a mild and highly versatile alternative. The protocols and comparative data presented in this guide are intended to provide a strong foundation for researchers to successfully implement these important synthetic transformations.

References

  • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. [Link]

  • Google Patents. (n.d.). US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
  • National Center for Biotechnology Information. (n.d.). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]

  • RSC Publishing. (n.d.). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]

  • ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

  • CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • National Center for Biotechnology Information. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]

  • PubMed. (n.d.). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. [Link]

  • National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • ACS Publications. (2024). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. [Link]

  • Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • PubMed. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]

  • PubMed. (n.d.). Synthesis of 18F-Fluoroethyl/propyltriflates for labeling 18F-Fluoroalkylanilines. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Photocatalytic reactions of fluoroalkyl iodides with alkenes. [Link]

  • ResearchGate. (2025). I2 catalyzed Friedel-Crafts alkylation reaction of substituted anilines with ninhydrin: Formation of novel products and their antimicrobial evaluation. [Link]

  • ResearchGate. (n.d.). Selective Ru‐catalyzed perfluoroalkylation of anilines. [a] Reaction conditions. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Chemistry LibreTexts. (2019). 6.9 Comparison of SN2 and SN1. [Link]

  • ResearchGate. (2025). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds. [Link]

  • National Center for Biotechnology Information. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • ResearchGate. (n.d.). (PDF) Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • Johannes Gutenberg-Universität Mainz. (n.d.). Efficient synthesis of 2-bromo-1-[ F]fluoroethane and its application in the automated preparation of F-fluoroethylated compound. [Link]

  • ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. [Link]

  • National Center for Biotechnology Information. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]

  • Quora. (2018). What is the effect of solvent on SN2?. [Link]

Sources

Application Note: Scalable Synthesis of 3-(2-Fluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a fluoroethyl motif into an aromatic scaffold is a high-value transformation in medicinal chemistry, often modulating metabolic stability (blocking metabolic soft spots) and lipophilicity (


). However, the scale-up of 3-(2-fluoroethyl)aniline  presents a distinct process safety challenge: the conversion of an alcohol to a fluoride using traditional reagents like DAST (Diethylaminosulfur trifluoride) poses severe thermal runaway risks.

This guide details a robust, scalable 2-step protocol starting from 3-nitrophenethyl alcohol . We prioritize the use of XtalFluor-E® , a crystalline deoxofluorinating agent, over liquid DAST or Deoxo-Fluor® to mitigate explosion hazards while maintaining high chemoselectivity. The sequence concludes with a catalytic hydrogenation optimized to prevent defluorination.

Strategic Route Selection

Retrosynthetic Logic

Direct fluorination of 3-(2-hydroxyethyl)aniline is operationally hazardous due to the nucleophilic nature of the free amine, which leads to


-fluorination byproducts and potential polymerization. Therefore, the Nitro-Reduction Route  is the only viable path for scale-up.
  • Step 1: Deoxyfluorination of 3-nitrophenethyl alcohol.

  • Step 2: Chemoselective reduction of the nitro group to the aniline.

Reagent Selection: The Safety Case

For kilogram-scale operations, the choice of fluorinating agent is critical.

FeatureDASTDeoxo-Fluor®XtalFluor-E® (Recommended)
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability (DSC) Dec. ~140°CDec. ~140°CDec. ~215°C
Exotherm Energy ~1700 J/g (High Hazard)~1100 J/g~660 J/g (Manageable)
HF Generation Spontaneous w/ moistureSpontaneous w/ moistureNone (Requires Promoter)
Storage Refrigerated/InertRefrigeratedRoom Temp/Desiccator

Expert Insight: While Deoxo-Fluor is more stable than DAST, it still exhibits a low decomposition onset. XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) does not generate free HF in the absence of a promoter, making it a "fluoride-starved" system that is significantly safer to handle in batch reactors.

Detailed Experimental Protocols

Step 1: Deoxyfluorination of 3-Nitrophenethyl Alcohol

Target: 1-Nitro-3-(2-fluoroethyl)benzene Reagents: XtalFluor-E (1.2 equiv), Et


N·3HF (Promoter, 1.5 equiv), Dichloromethane (DCM).
Protocol:
  • Reactor Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, internal temperature probe, nitrogen inlet, and a scrubber connected to a KOH solution (to trap trace HF/BF

    
    ).
    
  • Charging:

    • Charge XtalFluor-E (crystalline solid) and anhydrous DCM (10 vol) under N

      
      .
      
    • Cool the suspension to -10°C .

    • Note: XtalFluor-E is a salt and will remain suspended.

  • Substrate Addition:

    • Add 3-nitrophenethyl alcohol (1.0 equiv) dissolved in minimal DCM slowly over 30 minutes. Maintain internal temperature < 0°C.

  • Promoter Addition (Critical):

    • Add Et

      
      N[1]·3HF  (Triethylamine trihydrofluoride) dropwise.
      
    • Mechanism:[2][3][4][5][6][7] The promoter releases the active fluoride required to displace the activated hydroxyl group.

    • Observation: The slurry will thin as the reaction proceeds.

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 1% starting alcohol.

  • Quench (Exotherm Control):

    • Cool to 0°C.

    • Quench by slow addition of 5% aqueous NaHCO

      
       . Caution: CO
      
      
      
      evolution.
  • Workup:

    • Separate phases. Wash organic layer with water and brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: The intermediate is typically a low-melting solid or oil of sufficient purity (>95%) for the next step. If needed, filter through a short silica plug (eluent: 10% EtOAc/Hexane).

Step 2: Catalytic Hydrogenation

Target: 3-(2-Fluoroethyl)aniline Reagents: 10% Pd/C (50% wet), Methanol, Hydrogen gas.

Protocol:
  • Safety Check: Ensure autoclave is grounded. Hydrogen is flammable.

  • Charging:

    • Charge 1-nitro-3-(2-fluoroethyl)benzene (from Step 1) and Methanol (10 vol) into the autoclave.

    • Add 10% Pd/C (5 wt% loading relative to substrate). Note: Add catalyst as a slurry in water/methanol to prevent ignition of dry methanol vapors.

  • Hydrogenation:

    • Purge vessel with N

      
       (3x) then H
      
      
      
      (3x).
    • Pressurize to 3 bar (45 psi) H

      
      .
      
    • Stir vigorously at 35–40°C .

    • Expert Note: Avoid temperatures >50°C to prevent potential defluorination (C-F hydrogenolysis), although primary alkyl fluorides are generally stable.

  • Completion:

    • Reaction is usually complete in 2–4 hours (monitor H

      
       uptake cessation).
      
    • IPC: HPLC should show complete disappearance of nitro peak.

  • Isolation:

    • Filter catalyst over a Celite pad (keep wet to avoid pyrophoric hazard).

    • Concentrate filtrate.

    • Distillation: Purify the final aniline by vacuum distillation (approx. bp 110-115°C @ 5 mmHg) to obtain a colorless oil.

Process Visualization (Graphviz)

G cluster_0 Step 1: Deoxyfluorination (Safety Critical) cluster_1 Step 2: Reduction Start Start: 3-Nitrophenethyl Alcohol Reagent Reagent: XtalFluor-E Promoter: Et3N-3HF Start->Reagent Dissolve in DCM Intermediate Intermediate: 1-Nitro-3-(2-fluoroethyl)benzene Reagent->Intermediate 0°C -> RT, 4h Quench Quench: 5% NaHCO3 (CO2 Evolution) Intermediate->Quench IPC: <1% Alcohol Hydro Hydrogenation: H2 (3 bar), Pd/C, MeOH Quench->Hydro Phase Sep & Conc. Final Product: 3-(2-Fluoroethyl)aniline Hydro->Final Filter & Distill

Caption: Process flow for the synthesis of 3-(2-Fluoroethyl)aniline highlighting the critical safety quench and reagent selection.

Analytical Controls & Specifications

To ensure the "Trustworthiness" of the protocol, the following specifications must be met before batch release:

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • Diagnostic signal:

      
       ~4.6 ppm (dt, 
      
      
      
      ,
      
      
      ). The large geminal coupling constant confirms mono-fluorination.
    • Amine signal: Broad singlet ~3.6 ppm (

      
      ).
      
  • 19F NMR:

    • Single peak at

      
       -215 ppm (approx). Absence of peak at -150 ppm (indicative of bifluoride salts) confirms successful workup.
      
  • HPLC Purity: >98.0% a/a.

  • Water Content (KF): <0.1% (Critical for stability of the aniline).

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[8] Journal of Organic Chemistry. Link

  • Couturier, M., et al. (2010). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[1] Journal of Organic Chemistry. Link

  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link

  • Sigma-Aldrich. "XtalFluor-E® Technical Bulletin." Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Nitro reduction).

Sources

Troubleshooting & Optimization

Storage conditions to prevent oxidation of 3-(2-Fluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Fluoroethyl)aniline

Introduction: The Challenge of Stabilizing 3-(2-Fluoroethyl)aniline

Welcome to the technical support guide for 3-(2-Fluoroethyl)aniline. As a substituted aromatic amine, this compound is a valuable intermediate in pharmaceutical and materials science research. However, like many anilines, its utility is matched by its susceptibility to oxidative degradation. The electron-donating nature of the amino group (–NH₂) makes the benzene ring electron-rich, rendering the molecule highly prone to oxidation when exposed to atmospheric oxygen, light, or elevated temperatures.[1][2] This degradation not only compromises sample purity, leading to inconsistent experimental results, but can also result in the formation of highly colored impurities such as nitrosobenzenes, nitrobenzenes, and polymeric materials.[3]

This guide provides a comprehensive, question-and-answer framework for the optimal storage and handling of 3-(2-Fluoroethyl)aniline, designed to preserve its chemical integrity. We will delve into the causality behind these protocols, offering troubleshooting solutions for common issues encountered in the lab.

Frequently Asked Questions (FAQs): Proactive Storage & Handling

Q1: What are the primary factors that cause the oxidation of 3-(2-Fluoroethyl)aniline?

A1: The oxidation of 3-(2-Fluoroethyl)aniline is primarily driven by three environmental factors:

  • Atmospheric Oxygen: This is the most significant factor. The lone pair of electrons on the nitrogen atom makes the molecule susceptible to reaction with O₂, especially in the presence of catalysts like metal ions or light.[1][4]

  • Light Exposure: Ultraviolet (UV) and even visible light can provide the activation energy needed to initiate oxidation reactions. Photo-oxidation is a known degradation pathway for many aromatic amines.[5][6]

  • Elevated Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of oxidation and other potential decomposition reactions.[7][8] Storing the compound in a cool environment is crucial for long-term stability.

Q2: What are the ideal storage conditions for long-term stability?

A2: To maximize the shelf-life and maintain the purity of 3-(2-Fluoroethyl)aniline, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Slows down the rate of oxidative reactions and minimizes volatility.[3][9] General guidelines suggest keeping amines below 30°C.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing the primary oxidation pathway.[3][4]
Container Tightly Sealed Amber Glass Vial/BottleAmber glass protects the compound from light-induced degradation, and a tight seal prevents moisture and air ingress.[3]
Location Cool, Dry, Well-Ventilated AreaEnsures a stable external environment and prevents exposure to moisture and incompatible fumes.[10]

Q3: How can I tell if my sample of 3-(2-Fluoroethyl)aniline has started to oxidize?

A3: The most common and immediate indicator of oxidation is a visible change in color.[1] Fresh, pure aniline derivatives are typically colorless to pale yellow liquids.[2][11] Upon exposure to air and light, they tend to darken, turning yellow, then brown.[12] This discoloration is due to the formation of conjugated oxidation products and polymeric species.[3] If you observe a significant color change, it is a strong indication that the purity of the material has been compromised.

Q4: Are there any chemicals or materials that should be avoided during storage?

A4: Yes. Incompatibility can accelerate degradation. Avoid storing 3-(2-Fluoroethyl)aniline near:

  • Strong Oxidizing Agents: Chemicals like peroxides, nitric acid, and permanganates will aggressively oxidize the aniline.[10][13]

  • Strong Acids and Bases: While anilines are basic, strong acids can form salts of varying stability, and strong bases can catalyze certain degradation pathways.[10]

  • Certain Metals: Iron and copper salts can act as catalysts for oxidation.[1][14] Therefore, it's best to avoid metal spatulas (use ceramic or Teflon-coated) for handling and ensure storage containers do not have metal components that can contact the chemical.

Core Factors Driving Oxidation

cluster_factors Environmental Factors cluster_compound Chemical Properties Oxygen Oxygen Light Light Oxidation Oxidative Degradation Light->Oxidation Heat Heat Heat->Oxidation Aniline 3-(2-Fluoroethyl)aniline (Electron-Rich) Aniline->Oxidation is susceptible to Impurities Colored Impurities & Polymeric Products Oxidation->Impurities leads to Assess Assess Storage & Handling History Purity Verify Purity (GC, HPLC, NMR) Assess->Purity Decision Is Purity Acceptable? Purity->Decision Proceed Proceed with Caution (Non-critical use only) Decision->Proceed Yes Discard Use Fresh Batch & Implement Correct Storage Decision->Discard No Review Review Handling Protocol (Inerting, Dispensing) Discard->Review

Sources

Separation of 3-(2-Fluoroethyl)aniline from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #FE-302: Purification of 3-(2-Fluoroethyl)aniline (CAS: 182339-43-1) Status: Open Priority: High (Process Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Description

"I am synthesizing 3-(2-Fluoroethyl)aniline via reduction of the nitro precursor. I'm seeing persistent impurities: one is likely the unreacted nitro compound, and another appears to be a styrene derivative (3-vinylaniline?). Column chromatography results in severe tailing, and I suspect I'm losing product during distillation. Please advise on a robust separation protocol."

Executive Summary: The Resolution Strategy

Separating 3-(2-Fluoroethyl)aniline presents a unique duality of challenges: the basicity of the amine (causing tailing) and the lability of the fluoroethyl group (susceptible to HF elimination).

Your purification strategy must follow this logic:

  • Chemical Separation (Acid/Base): Use the basicity of the aniline to bulk-remove neutral impurities (unreacted nitro precursor).

  • Thermal Management: Avoid high-temperature distillation to prevent thermal elimination of HF, which generates the "styrene" impurity (3-vinylaniline).

  • Chromatographic Polishing: Use amine-modified silica to separate the target from the lipophilic vinyl side-product.

Module 1: The Acid-Base Extraction (Bulk Purification)

Objective: Remove neutral organic impurities (Nitro precursor, non-basic side products) without chromatography.

The Science: Anilines typically have a pKa of ~4.[1]6. The electron-withdrawing fluorine on the ethyl chain (beta position) exerts a weak inductive effect (


), likely lowering the pKa of your target to approximately 3.8 – 4.2 .
  • At pH < 2: The target exists as the water-soluble anilinium salt (

    
    ).
    
  • At pH > 9: The target exists as the organic-soluble free base (

    
    ).
    

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or MTBE ). Avoid Ethyl Acetate if possible, as it can hydrolyze during strong acid/base swings.

  • Acid Wash: Extract the organic layer with 1M HCl (3x) .

    • Fate of Impurities: The unreacted 3-(2-fluoroethyl)nitrobenzene (neutral) remains in the organic layer.

    • Fate of Target: The 3-(2-fluoroethyl)anilinium chloride moves to the aqueous layer.

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh DCM to remove entrained neutrals. Discard the organic layers.

  • Basification: Cool the aqueous layer to 0°C (ice bath). Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10. The solution will become cloudy as the free amine oils out.

  • Final Extraction: Extract the basic aqueous layer with DCM (3x) .

  • Drying: Dry combined organics over

    
     and concentrate in vacuo at <40°C .
    

Visualization: Extraction Logic Flow

ExtractionWorkflow Crude Crude Reaction Mix (Target + Nitro + Vinyl) Solvent Dissolve in DCM Crude->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash OrgLayer1 Organic Layer (Contains Neutral Nitro) AcidWash->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Target as Anilinium Salt) AcidWash->AqLayer1 Protonated Amine Waste Waste Stream OrgLayer1->Waste Basify Basify to pH > 10 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Purified Target + Basic Impurities) Extract->FinalOrg

Figure 1: Acid-Base extraction workflow to isolate basic anilines from neutral precursors.

Module 2: Troubleshooting The "Vinyl" Impurity

Issue: You detected a "styrene derivative." Diagnosis: This is 3-vinylaniline . Cause: Thermal elimination of Hydrogen Fluoride (HF) from the 2-fluoroethyl group. This often occurs during high-temperature distillation or if the reaction mixture was overheated.



Why Acid-Base Failed Here: Both 3-(2-fluoroethyl)aniline and 3-vinylaniline are basic amines. Both will protonate and extract into the acid layer. They cannot be separated by extraction.

Resolution: Chromatographic Separation You must rely on polarity differences. The C-F bond is polar; the vinyl group is lipophilic.

ParameterTarget: 3-(2-Fluoroethyl)anilineImpurity: 3-Vinylaniline
Polarity Higher (Dipole from C-F)Lower (Lipophilic alkene)
Tailing Risk High (Amine)High (Amine)
Rf (Silica) Lower (Elutes later)Higher (Elutes earlier)

Recommended Column Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Modifier: You MUST use a base to suppress silanol interactions.

    • Recipe: Hexane:Ethyl Acetate (start 9:1) + 1% Triethylamine (TEA) .

    • Alternative: DCM:Methanol (95:5) + 1% Ammonia (7N in MeOH) .

  • Elution Order: The non-polar 3-vinylaniline will elute first. The polar 3-(2-fluoroethyl)aniline will elute second.

Module 3: Thermal Stability & Storage

Critical Warning: Fluorinated aliphatic chains beta to an aromatic ring are prone to elimination.

  • Do NOT attempt atmospheric distillation. The boiling point is likely >200°C, which exceeds the activation energy for HF elimination.

  • Vacuum Distillation: Only permissible at high vacuum (<1 mbar) to keep the bath temperature below 80°C.

  • Storage: Store under Argon at 4°C. HF formation is autocatalytic (acid catalyzes further elimination). Ensure the product is free of acid traces (wash with NaHCO₃ effectively).

Visualization: Impurity Fate Map

FateMap Mix Crude Mixture AcidBase Acid/Base Extraction Mix->AcidBase Chrom Silica Chromatography (with 1% TEA) AcidBase->Chrom Crude Amine Mix Nitro Nitro Precursor (Removed) AcidBase->Nitro Organic Waste Vinyl Vinyl Impurity (Elutes First) Chrom->Vinyl Fraction 1-5 Target 3-(2-Fluoroethyl)aniline (Pure) Chrom->Target Fraction 10-20

Figure 2: Separation logic for specific impurities. Note that Acid/Base only removes the Nitro compound.

FAQ: Frequently Asked Questions

Q: Can I use C18 Reverse Phase chromatography? A: Yes, and it is often superior for separating fluoro-analogs from vinyl-analogs.

  • Conditions: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Order: The polar Target will elute first. The lipophilic Vinyl impurity will elute later. This is the reverse of normal phase silica.

Q: My product turned dark brown overnight. Why? A: Anilines oxidize easily in air (forming azo/azoxy polymers). This is accelerated if the product contains trace acid (from the extraction) or trace HF (from elimination).

  • Fix: Ensure the final organic layer is dried thoroughly over basic alumina or

    
     to scavenge trace acids before evaporation. Store under inert gas.
    

Q: How do I confirm the "Vinyl" impurity is gone? A: Check the 1H NMR .

  • Target: Look for the triplet-of-triplets for the

    
     group around 4.5–4.8 ppm (
    
    
    
    ).
  • Vinyl Impurity: Look for the characteristic ABX system of the styrene alkene protons between 5.0–6.8 ppm.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for aniline extraction and purification).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of E1/E2 elimination in beta-halo systems).

  • PubChem. (n.d.).[2] 2-Fluoroaniline Compound Summary. National Library of Medicine. (pKa and physical property data for analogous fluoroanilines).

  • Smart, B. E. (2001). Fluorine Substituent Effects (on pKa and Lipophilicity). Journal of Fluorine Chemistry, 109(1), 3-11.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 19F NMR Chemical Shift of 3-(2-Fluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of fluorinated organic molecules is paramount. The incorporation of fluorine into molecular scaffolds can significantly modulate pharmacokinetic and pharmacodynamic properties. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy stands out as a uniquely powerful analytical technique for this purpose, owing to the 100% natural abundance and high sensitivity of the 19F nucleus.[1][2] This guide provides an in-depth technical comparison and a practical workflow for determining and interpreting the 19F NMR chemical shift of 3-(2-fluoroethyl)aniline, a compound of interest in medicinal chemistry.

Understanding the 19F Chemical Shift: A Theoretical Framework

The 19F NMR chemical shift is exquisitely sensitive to the local electronic environment of the fluorine nucleus.[1][3] Electron-donating groups induce shielding, resulting in an upfield shift (more negative ppm values), while electron-withdrawing groups cause deshielding and a downfield shift (more positive ppm values).[1] In the case of 3-(2-fluoroethyl)aniline, the fluorine atom is attached to an aliphatic sp3-hybridized carbon, which generally places its resonance in a distinct region of the 19F NMR spectrum.[1][4]

The aniline moiety, with its amino group, will exert an electronic influence on the fluoroethyl sidechain. The amino group is generally considered electron-donating through resonance, which could lead to a slight shielding effect compared to a simple fluoroalkane. However, the overall electronic environment is a complex interplay of inductive and resonance effects.

Predicted Chemical Shift and Comparison with Analogs

Based on typical chemical shift ranges for alkyl fluorides, we can anticipate the 19F resonance for 3-(2-fluoroethyl)aniline to appear in the region of -210 to -220 ppm relative to the common reference standard, trichlorofluoromethane (CFCl3).[4] For context, ethyl fluoride (EtF) has a reported chemical shift of approximately -213 ppm.[1] The presence of the aniline ring at the 3-position is expected to have a minor, likely shielding, effect.

To provide a robust comparison, it is instructive to analyze the 19F NMR data of structurally related and commercially available compounds.

Compound NameStructureTypical 19F Chemical Shift (ppm vs. CFCl3)Rationale for Comparison
3-(2-Fluoroethyl)aniline ~ -215 ppm (Predicted) The target analyte. The aliphatic fluorine is expected to be in the highly shielded region of the spectrum.
FluoroethaneCH3CH2F~ -213 ppm[1]A simple alkyl fluoride providing a baseline for a fluorine atom on an ethyl group.
1-Fluoro-3-nitrobenzene~ -110 ppmAn example of an aromatic fluorine, demonstrating the significant deshielding effect of an sp2 carbon and a strongly electron-withdrawing group.
Benzotrifluoride~ -63 ppm[1]A common reference and an example of a trifluoromethyl group directly attached to an aromatic ring.
Trifluoroethanol (TFE)CF3CH2OH~ -77 ppmA common internal standard, showcasing a trifluoromethyl group adjacent to a methylene group.[5]

Experimental Protocol for 19F NMR Spectrum Acquisition

The following protocol provides a detailed methodology for the accurate determination of the 19F NMR chemical shift of 3-(2-fluoroethyl)aniline. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation
  • Analyte Solution: Prepare a ~5-10 mg/mL solution of 3-(2-fluoroethyl)aniline in a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[1][6]

  • Internal Standard: Add a suitable internal reference standard to the analyte solution. For the expected chemical shift range of the analyte, a standard with a resonance that does not overlap is crucial. Given the predicted high shielding, a compound like benzotrifluoride (-63.7 ppm) or trifluoroacetic acid (TFA) (-76.5 ppm) would be appropriate.[1][5] The concentration of the reference should be similar to that of the analyte.

  • Mixing and Transfer: Thoroughly mix the solution to ensure homogeneity. Transfer approximately 0.6 mL of the final solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.

  • Tuning and Matching: Tune and match the 19F channel of the probe to the correct frequency.

  • Experiment Setup:

    • Load a standard 1D 19F NMR experiment with proton decoupling (e.g., zgfhigqn on a Bruker spectrometer).[5]

    • Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., from -50 to -250 ppm).

    • Set the transmitter offset to the approximate center of the expected spectral region.

    • Use a calibrated 90° pulse width.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 of the fluorine nuclei of interest to ensure accurate integration if quantitative analysis is required.[2] For routine qualitative analysis, a d1 of 1-2 seconds is often sufficient.

    • Acquire a suitable number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the 19F NMR spectrum.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the internal standard to its known value.

  • Peak Picking and Integration: Identify and pick the peaks of interest. The signal for the fluorine in 3-(2-fluoroethyl)aniline is expected to be a triplet of triplets due to coupling with the adjacent CH2 groups.

Workflow for 19F NMR Chemical Shift Determination and Comparison

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_comp Comparison and Interpretation A Weigh 3-(2-Fluoroethyl)aniline B Dissolve in Deuterated Solvent A->B C Add Internal Reference Standard (e.g., Benzotrifluoride) B->C D Transfer to NMR Tube C->D E Tune and Match 19F Probe D->E F Set Up 1D 19F NMR Experiment (with 1H Decoupling) E->F G Acquire Spectrum F->G H Fourier Transform FID G->H I Phase and Baseline Correct H->I J Reference Spectrum to Internal Standard I->J K Peak Picking and Analysis J->K L Compare Experimental Shift to Predicted Value J->L K->L N Analyze Coupling Patterns for Structural Confirmation K->N M Compare with Structurally Related Compounds L->M O Draw Conclusions on Electronic Environment M->O N->O

Caption: Workflow for the determination and comparative analysis of the 19F NMR chemical shift.

Factors Influencing the 19F NMR Chemical Shift

Several factors can subtly or significantly alter the observed 19F chemical shift, and a Senior Application Scientist must account for these to ensure data integrity.

  • Solvent Effects: The polarity and hydrogen bonding capabilities of the solvent can influence the electronic environment of the fluorine atom.[1] It is crucial to report the solvent used in any 19F NMR study.

  • Temperature: Temperature variations can affect molecular motion and intermolecular interactions, leading to changes in the observed chemical shift.[1] All comparative experiments should be conducted at the same temperature.

  • pH: For a molecule like 3-(2-fluoroethyl)aniline, the protonation state of the amino group will be pH-dependent. Protonation of the aniline nitrogen will introduce a positive charge, which will have a significant electron-withdrawing effect, leading to a downfield shift in the 19F resonance.[7] Therefore, buffering the sample may be necessary for certain applications.

Conclusion

While a definitive literature value for the 19F NMR chemical shift of 3-(2-fluoroethyl)aniline is elusive, a combination of theoretical understanding and comparison with known compounds allows for a confident prediction of its resonance in the -210 to -220 ppm range. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality, reproducible data for this and other fluorinated molecules. The sensitivity of the 19F nucleus to its environment makes it an invaluable probe in modern drug discovery and development, and a thorough understanding of the principles and practices of 19F NMR is essential for leveraging its full potential.

References

  • Navo, C. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2535–2542. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • UC Santa Barbara. F19 detection - NMR Facility, UCSB Chem and Biochem. [Link]

  • Weizmann Institute of Science. 19Flourine NMR. [Link]

  • DiRocco, D. A., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2535–2542. [Link]

  • Ye, Q., et al. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 22(34), 19046-19055. [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12701–12711. [Link]

  • ResearchGate. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Taylor, J. S., & Deutsch, C. (1988). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 53(2), 227–233. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. [Link]

Sources

A Comparative Guide to the Lipophilicity of Fluoroethyl Anilines and Methyl Anilines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the judicious selection of molecular scaffolds and substituents is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the myriad of physicochemical properties that command our attention, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands out as a critical determinant of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] This guide provides an in-depth, comparative analysis of the lipophilicity of two structurally related classes of compounds: fluoroethyl anilines and methyl anilines (toluidines).

This comparison is not merely an academic exercise. The choice between a methyl and a fluoroethyl substituent, while seemingly minor, can profoundly impact a molecule's journey through the body. Understanding the nuanced differences in their lipophilicity is crucial for medicinal chemists aiming to fine-tune the properties of a lead compound. For instance, modulating lipophilicity can influence a drug's ability to cross the blood-brain barrier or its propensity for metabolic breakdown.[2]

This guide will delve into the experimental and theoretical aspects of LogP, provide a direct comparison of the lipophilicity of ortho-, meta-, and para-isomers of both series, and offer practical insights into the underlying physicochemical principles that govern these differences.

Understanding Lipophilicity and its Measurement

Lipophilicity is a measure of a compound's affinity for a nonpolar environment relative to a polar one. The most common method for quantifying this property is by determining the partition coefficient (P) between n-octanol and water. The logarithm of this value, LogP, provides a convenient scale for comparison.[3] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).

Experimental Determination of LogP

Two primary experimental methods are widely accepted for the determination of LogP: the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (OECD 107)

Considered the "gold standard," the shake-flask method directly measures the partitioning of a compound between n-octanol and water.[4]

Experimental Protocol: Shake-Flask Method

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the introduction of the analyte.

  • Sample Preparation: A known amount of the test compound is dissolved in the more soluble phase (typically n-octanol for lipophilic compounds).

  • Partitioning: The two phases are combined in a flask and shaken vigorously to facilitate the partitioning of the analyte between the n-octanol and water layers until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then obtained by taking the base-10 logarithm of P.

Figure 1: Workflow of the Shake-Flask Method for LogP Determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD 117)

RP-HPLC offers a faster, more automated alternative to the shake-flask method, particularly for compounds with high lipophilicity.[5] This technique correlates the retention time of a compound on a nonpolar stationary phase with its LogP value.

Experimental Protocol: RP-HPLC Method

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a suitable detector (e.g., UV) is used.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used as the mobile phase. The composition of the mobile phase is varied to determine the retention factor at different solvent strengths.

  • Calibration: A series of standard compounds with known LogP values are injected to create a calibration curve by plotting their logarithm of the retention factor (log k) against their known LogP values.

  • Sample Analysis: The test compound is injected under the same conditions, and its retention time is measured.

  • Calculation: The retention factor (k) is calculated from the retention time. The LogP of the test compound is then determined by interpolating its log k value on the calibration curve.

Comparative Lipophilicity: Fluoroethyl Anilines vs. Methyl Anilines

To provide a clear and objective comparison, we have compiled experimental LogP values for the ortho-, meta-, and para-isomers of methyl aniline (toluidine) and calculated LogP values for the corresponding isomers of 2-fluoroethylaniline. The calculated values were obtained using a consensus prediction model, which averages the results from several computational methods.

CompoundIsomerLogP (Experimental)LogP (Calculated)
Methyl Aniline (Toluidine) Ortho (o-)1.32[3], 1.40[6]-
Meta (m-)1.40[7]-
Para (p-)1.39[8]-
2-Fluoroethylaniline Ortho (o-)-2.03
Meta (m-)-2.05
Para (p-)-2.01
Analysis of Lipophilicity Trends

Methyl Anilines (Toluidines):

The experimental LogP values for the three isomers of toluidine are very similar, all falling within the range of 1.32 to 1.40. This suggests that the position of the methyl group on the aniline ring has a relatively minor impact on the overall lipophilicity of the molecule. The methyl group, being a small, nonpolar alkyl group, contributes a modest increase in lipophilicity compared to the parent aniline molecule (LogP ≈ 0.90).[9]

Fluoroethyl Anilines:

The calculated LogP values for the 2-fluoroethylaniline isomers are consistently higher than the experimental values for the toluidines, with an average calculated LogP of approximately 2.03. This indicates that the 2-fluoroethyl group imparts a greater degree of lipophilicity than a methyl group.

The introduction of a fluorine atom into an alkyl chain can have a complex effect on lipophilicity. While fluorine is highly electronegative, which can increase polarity, the C-F bond is also very stable and does not participate in hydrogen bonding as a donor. In the case of a fluoroethyl group, the overall effect is an increase in the nonpolar surface area of the molecule, which leads to a higher LogP value.

Figure 2: Relationship between substituent and predicted lipophilicity.

Causality Behind the Observed Differences

The higher lipophilicity of the fluoroethyl anilines compared to the methyl anilines can be attributed to several factors:

  • Increased Molecular Size and Surface Area: The fluoroethyl group is significantly larger than the methyl group, leading to a greater nonpolar surface area. This increased surface area enhances the van der Waals interactions with the nonpolar n-octanol phase, resulting in a higher partition coefficient.

  • Electronic Effects of Fluorine: The high electronegativity of the fluorine atom in the fluoroethyl group creates a dipole moment. However, this effect is localized and does not significantly increase the overall polarity of the molecule in a way that would favor partitioning into the aqueous phase. Instead, the C-F bond is relatively non-polarizable, which contributes to the lipophilic character.

  • Hydrogen Bonding: Neither the methyl nor the fluoroethyl group can act as a hydrogen bond donor. The amino group of the aniline core is the primary site for hydrogen bonding. The electronic influence of the fluoroethyl group on the basicity of the amino group is expected to be minimal due to the separation by two carbon atoms.

Implications for Drug Design

The choice between a methyl and a fluoroethyl substituent can be a strategic decision in drug design:

  • Increasing Lipophilicity: If a lead compound is too polar and exhibits poor membrane permeability, replacing a methyl group with a fluoroethyl group could be a viable strategy to increase its LogP and improve absorption.

  • Fine-Tuning Potency: The increased size and different electronic nature of the fluoroethyl group can alter the binding of a molecule to its target receptor, potentially leading to changes in potency and selectivity.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Introducing a fluoroethyl group can block potential sites of metabolism, thereby increasing the half-life of a drug.

Conclusion

This guide has provided a detailed comparison of the lipophilicity of fluoroethyl anilines and methyl anilines. The key takeaway is that the substitution of a methyl group with a fluoroethyl group on an aniline scaffold leads to a significant increase in lipophilicity, as evidenced by the higher calculated LogP values for the fluoroethyl derivatives. This difference is primarily attributed to the increased size and nonpolar surface area of the fluoroethyl group.

For drug development professionals, this understanding is critical for the rational design of molecules with optimized ADMET properties. While this guide has focused on a specific comparison, the principles discussed are broadly applicable to the modulation of lipophilicity through strategic substituent selection. As always, the theoretical insights presented here should be validated through rigorous experimental testing to guide the development of safe and effective new medicines.

References

  • PubChem. o-Toluidine. [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. [Link]

  • FooDB. Showing Compound Aniline (FDB003571). [Link]

  • PubChem. p-Toluidine. [Link]

  • Wikipedia. o-Toluidine. [Link]

  • OSHA. M-TOLUIDINE. [Link]

  • Inchem.org. ICSC 0343 - para-TOLUIDINE. [Link]

  • PubChem. N,N-bis(2-fluoroethyl)aniline. [Link]

  • PubChem. 4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline. [Link]

  • ResearchGate. The influence of aliphatic fluorination on lipophilicity. [Link]

  • MDPI. Fluorine in drug discovery: Role, design and case studies. [Link]

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Safety Operating Guide

3-(2-Fluoroethyl)aniline: Proper Disposal & Handling Procedures

[1]

Part 1: Executive Emergency Response

IMMEDIATE ACTION CARD: 3-(2-Fluoroethyl)aniline

Scenario Immediate Action
Skin Contact IMMEDIATE: Wash with soap and copious water for 15 min.[1][2] Remove contaminated clothing.[3][4][5][6] Risk:[3][1][4][5][7] Rapid dermal absorption leading to methemoglobinemia (cyanosis).
Eye Contact Rinse cautiously with water for 15+ minutes. Remove contact lenses.[3][1][4][5] Seek immediate ophthalmological care.
Inhalation Move to fresh air.[3][1][4][5] If breathing is difficult, give oxygen. Alert: Delayed pulmonary edema is possible.
Spill (<500 mL) Evacuate area. Don PPE (Butyl/Viton gloves).[5] Absorb with vermiculite.[5][8][9] DO NOT use sawdust.
Fire Use CO₂, dry chemical, or foam.[5] Warning: Emits toxic fumes (HF, NOx) upon combustion.
Part 2: Chemical Profile & Hazard Identification

To dispose of 3-(2-Fluoroethyl)aniline safely, one must understand its specific toxicological profile. As an aniline derivative with a fluorinated side chain, it presents a dual hazard: systemic toxicity (characteristic of aromatic amines) and corrosivity/reactivity (due to the fluoro-substitution).

Physicochemical & Hazard Data

PropertySpecificationOperational Implication
CAS Number 1308256-18-9Use for waste labeling and inventory tracking.
Chemical Class Halogenated Aromatic AmineMUST be segregated from acids and oxidizers.[5]
Physical State Liquid (typically)High mobility; requires secondary containment.
Primary Toxicity MethemoglobinemiaOxidizes hemoglobin to methemoglobin, impairing oxygen transport.[5] Symptoms (blue lips/nails) may be delayed.
Combustion Products HF, NOx, CO, CO₂Fire involves release of Hydrofluoric Acid gas.

Expert Insight: The presence of the fluoroethyl group increases lipophilicity compared to aniline, potentially enhancing dermal absorption rates. Treat all surfaces as contaminated until verified clean.

Part 3: Pre-Disposal Segregation & Waste Stream Logic

Effective disposal begins with rigorous segregation. Mixing this compound with incompatible streams can result in exothermic reactions or the generation of toxic gases.

The Segregation Directive:

  • Halogenated Waste Stream: Due to the fluorine atom, this must go into the Halogenated Organic Solvent waste stream in most jurisdictions. Mixing with non-halogenated waste can disqualify the entire container from fuel-blending recycling programs, significantly increasing disposal costs.

  • Alkaline/Base Stream: As an amine, it is basic. NEVER mix with acid waste streams (e.g., Nitric, Sulfuric). This will generate heat and potentially explosive salts.

Visualizing the Waste Decision Logic

WasteSegregationStartStart: Waste 3-(2-Fluoroethyl)anilineIsPureIs the waste pure chemical?Start->IsPureSolidLiquidPhysical State?IsPure->SolidLiquidYesContaminatedSolventIs it dissolved in solvent?IsPure->ContaminatedSolventNo (Mixture)SolidWasteSolid Hazardous Waste(Halogenated Organic)SolidLiquid->SolidWasteSolid/AbsorbedHaloLiquidLiquid Waste: Halogenated Organic(Blue Tag/Label)SolidLiquid->HaloLiquidLiquidSolventTypeSolvent Type?ContaminatedSolvent->SolventTypeSolventType->HaloLiquidDCM, Chloroform, etc.SolventType->HaloLiquidMethanol, Acetone(Default to Halo stream due to solute)AcidCheckCRITICAL CHECK:Is Acid Present?SolventType->AcidCheckNonHaloLiquidLiquid Waste: Non-Halogenated(Segregation Violation!)AcidCheck->HaloLiquidNoAcidCheck->NonHaloLiquidYes (STOP: Neutralize First)

Caption: Figure 1. Waste stream decision tree for 3-(2-Fluoroethyl)aniline. Note that the presence of the halogenated amine forces the entire mixture into the Halogenated Waste stream.

Part 4: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA RCRA standards (typically D001/Toxic characteristics) and protects lab personnel.

Phase 1: Preparation
  • PPE Selection:

    • Gloves: Double-gloving recommended. Inner: Nitrile.[4] Outer: Silver Shield (Laminate) or Viton (Standard nitrile has poor breakthrough time for aromatic amines).

    • Respiratory: Work inside a certified chemical fume hood.[6] If outside a hood, a full-face respirator with Organic Vapor/Acid Gas cartridges is mandatory.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass containers.

    • Labeling: Attach a hazardous waste tag before adding waste.[6][7]

    • Label Content: "Hazardous Waste - Halogenated Organic - Toxic - 3-(2-Fluoroethyl)aniline".

Phase 2: Collection & Transfer
  • Liquid Waste:

    • Place the waste container in a secondary containment tray inside the fume hood.

    • Use a glass funnel to prevent splashing.

    • Pour slowly. If the waste contains residual reaction mixtures, ensure no active oxidizers (e.g., peroxides) are present.

  • Solid Waste (Contaminated Consumables):

    • Collect contaminated gloves, paper towels, and weigh boats.

    • Place in a clear 6-mil polyethylene bag .

    • Seal the bag with tape and place it inside a secondary solid waste drum/box labeled "Toxic Debris".

Phase 3: Equipment Decontamination
  • Rinse: Triple rinse all glassware with a solvent capable of dissolving the amine (e.g., Acetone or Ethanol).

  • Disposal of Rinsate: The first and second rinses must be collected into the Halogenated Liquid Waste container. Do not pour down the drain.

  • Final Wash: The third rinse can be followed by a soap and water wash.

Part 5: Spill Response Protocol

Scenario: A 100mL bottle of 3-(2-Fluoroethyl)aniline shatters on the benchtop.

The "S.P.I.R.I.T." Protocol:

  • S top: Cease all work. Alert nearby personnel.

  • P rotect: Don appropriate PPE (See Phase 1 above).[3][1][4][9][10]

  • I solate: Close lab doors. Post "Do Not Enter" signage.

  • R espond:

    • Containment: Use spill socks or sand to dike the perimeter.

    • Absorption: Cover the spill with Vermiculite or Diatomaceous Earth .

      • Expert Note: Do not use paper towels initially; they increase surface area for evaporation. Use inert clay absorbents to suppress vapors.

    • Collection: Scoop absorbed material into a wide-mouth HDPE jar.

  • I ntensify Cleaning: Scrub the area with a mild detergent solution. Collect this water as hazardous waste.

  • T erminate: Seal waste, label as "Debris from Toxic Spill," and contact EHS for pickup.

SpillResponseSpillSpill DetectedAssessAssess Volume(<500mL?)Spill->AssessEvacuateEvacuate & Call EHS(Major Spill)Assess->EvacuateNo (>500mL)PPEDon PPE:Viton Gloves + RespAssess->PPEYesDikeDike with VermiculitePPE->DikeAbsorbAbsorb LiquidDike->AbsorbBagDouble Bag WasteAbsorb->BagDeconDecon Surface(Soap/Water)Bag->Decon

Caption: Figure 2. Operational workflow for managing minor laboratory spills of toxic aniline derivatives.

Part 6: Regulatory & Compliance Context

RCRA Classification (USA): While 3-(2-Fluoroethyl)aniline may not have a specific "U-list" code (unlike Aniline U012), it is regulated under the "Mixture Rule" and "Derived-From Rule" if mixed with listed solvents.

  • Characteristic Waste: It likely meets criteria for Toxicity and potentially Ignitability (Flash point dependent).

  • Disposal Code: If not specifically listed by your local agency, standard practice is to code as D001 (Ignitable) or Non-Regulated Toxic Halogenated Waste depending on flashpoint testing.

Global Harmonized System (GHS) Compliance: Ensure all waste containers carry the GHS "Health Hazard" (Torso) and "Exclamation Mark" pictograms to indicate Carcinogenicity/Target Organ Toxicity and Irritation risks.

References
  • PubChem. (n.d.). 3-Fluoroaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link](Note: Used as a primary homologue reference for toxicological properties).

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2025, from [Link]

  • American Chemical Society. (2023).[5] Guide for Chemical Spill Response. Retrieved October 26, 2025, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.